Lithium hydroxide monohydrate

描述

Lithium hydroxide monohydrate (LiOH·H₂O) is a white crystalline compound composed of lithium, oxygen, and hydrogen, with one water molecule incorporated into its crystal lattice. Its structure, confirmed via X-ray and neutron diffraction, features strong ionic bonds between lithium and hydroxyl ions, as well as hydrogen bonding between water molecules and hydroxyl groups, which significantly influence its reactivity and stability . The compound is hygroscopic, highly soluble in water (56.5% minimum purity for battery-grade applications), and exhibits a pH of ~12 in solution . Key applications include lithium-ion battery cathode precursor synthesis (e.g., NMC materials), CO₂ scrubbing in confined environments (e.g., submarines), lubricant production, and steel industry corrosion control .

准备方法

Synthetic Routes and Reaction Conditions: Lithium hydroxide monohydrate can be synthesized through several methods:

- This is the most common industrial method where lithium carbonate reacts with calcium hydroxide to produce lithium hydroxide and calcium carbonate:

Causticization of Lithium Carbonate: Li2CO3+Ca(OH)2→2LiOH+CaCO3

Electrochemical Conversion: High-purity this compound can also be produced by the electrochemical conversion of lithium sulfate or lithium chloride solutions.

Barium Hydroxide Method: Another method involves reacting lithium sulfate with barium hydroxide, resulting in high-purity this compound and barium sulfate as a by-product.

Industrial Production Methods: The industrial production of this compound typically involves the causticization of lithium carbonate due to its relatively low capital and operating costs, straightforward procedures, and good product quality .

Types of Reactions:

- Lithium hydroxide reacts with sulfuric acid to form lithium sulfate and water:

Double Displacement Reaction: 2LiOH+H2SO4→Li2SO4+2H2O

It reacts with carbon dioxide to form lithium carbonate and water:Exothermic Reaction: 2LiOH+CO2→Li2CO3+H2O

Common Reagents and Conditions:

Sulfuric Acid: Used in double displacement reactions.

Carbon Dioxide: Used in exothermic reactions.

Major Products:

Lithium Sulfate: Formed from the reaction with sulfuric acid.

Lithium Carbonate: Formed from the reaction with carbon dioxide.

科学研究应用

Energy Storage

Lithium-Ion Batteries

Lithium hydroxide monohydrate is primarily utilized in the production of cathode materials for lithium-ion batteries, which are essential for electric vehicles and portable electronic devices. The compound enhances battery performance by improving energy density and cycle stability.

- Battery Grade Production : The purification of this compound is critical in producing high-purity battery-grade material. A recent study highlighted the use of Micro-Discharge Optical Emission Spectroscopy for real-time monitoring during the production process, ensuring quality control and efficiency .

| Application | Description |

|---|---|

| Cathode Material | Used in lithium-ion batteries for electric vehicles and electronics |

| Alkaline Battery Additive | Extends lifespan and improves charge retention |

Chemical Manufacturing

Lubricating Greases

this compound serves as a key ingredient in formulating lithium greases, which are known for their high temperature resistance and stability under varying conditions. These greases are widely used in automotive and industrial applications.

- Temperature Range : Lithium greases can operate effectively between -50 °C to 300 °C, making them suitable for a variety of mechanical systems .

| Property | Value |

|---|---|

| Operating Temperature | -50 °C to 300 °C |

| Water Resistance | High |

| Oxidation Stability | Excellent |

Environmental Applications

Carbon Dioxide Absorption

The compound is utilized in air purification systems due to its ability to bind carbon dioxide. This application is particularly relevant in submarines and spacecraft, where maintaining breathable air is crucial .

- Air Purification Systems : this compound is employed in scrubbers to remove carbon dioxide from exhaled air.

Pharmaceuticals and Biotechnology

Drug Delivery Systems

Recent research has explored the incorporation of this compound in liposomal drug delivery systems. These systems enhance the stability and bioavailability of therapeutic agents .

- Liposomal Formulations : The compound's properties can improve drug encapsulation efficiency and targeting capabilities.

Industrial Applications

Glass and Ceramics Production

this compound finds use in the manufacture of specialty glass products and ceramics due to its ability to modify thermal expansion properties and improve durability .

- Ceramic Applications : Enhances the mechanical strength and thermal shock resistance of ceramic materials.

Nuclear Industry

In nuclear applications, this compound acts as a heat transfer agent and a protective agent for metal surfaces exposed to harsh environments. Its role as an ion exchange resin helps absorb radioactive isotopes .

Case Study 1: Battery Production Monitoring

A study conducted on the production of this compound at a pilot plant demonstrated the effectiveness of on-line monitoring techniques, which significantly improved process efficiency and product quality through real-time adjustments based on analytical data .

Case Study 2: Environmental Management

The use of this compound in submarines has been documented as an effective method for maintaining air quality by removing carbon dioxide from the atmosphere, thereby enhancing crew safety during extended missions .

作用机制

The mechanism by which lithium hydroxide monohydrate exerts its effects varies depending on its application:

In Carbon Dioxide Scrubbing: It reacts with carbon dioxide to form lithium carbonate, thereby removing carbon dioxide from the air.

相似化合物的比较

Comparison with Similar Lithium Compounds

Lithium Hydroxide (LiOH)

Physical and Chemical Properties :

- Anhydrous LiOH : Melting point of 450°C, density of 1.46 g/cm³, and higher thermal stability compared to LiOH·H₂O. Unlike other alkali hydroxides (e.g., NaOH, KOH), LiOH exhibits properties closer to alkaline earth hydroxides (e.g., Mg(OH)₂) due to lithium’s small ionic radius .

- LiOH·H₂O: Lower melting point (~424°C) due to water content. The monohydrate form is more commonly used industrially due to easier handling and higher solubility in aqueous systems .

Production :

- LiOH·H₂O is often produced via hydrothermal conversion of lithium carbonate (Li₂CO₃) with lime (CaO) or through direct leaching of spodumene concentrates using soda ash, as in the Outotec process (>90% yield) .

Lithium Carbonate (Li₂CO₃)

Physical and Chemical Properties :

- Lower solubility in water (1.3 g/100 mL at 20°C) compared to LiOH·H₂O. Stable under ambient conditions but decomposes at 724°C. Reacts with CO₂ to form LiHCO₃ in solution, which is unstable in solid form .

Conversion Dynamics :

- LiOH·H₂O reacts with CO₂ to form Li₂CO₃, a process critical in respiratory gas purification systems. Multi-scale X-ray scattering studies reveal that this conversion involves distinct morphological changes, including particle agglomeration and surface restructuring .

Lithium Chloride (LiCl)

Physical and Chemical Properties :

- High solubility (83.5 g/100 mL at 20°C) and hygroscopicity. Unlike LiOH·H₂O, LiCl is non-corrosive but requires careful handling due to its moisture absorption .

Lithium Hydrogencarbonate (LiHCO₃)

Properties and Uses :

- Exists only in aqueous solutions. Forms transiently during LiOH·H₂O or Li₂CO₃ reactions with CO₂. Medicinal applications overlap with Li₂CO₃ but are less common .

Data Tables

Table 1: Comparative Physical Properties

Table 2: Industrial Production Methods

生物活性

Lithium hydroxide monohydrate (LiOH·H₂O) has garnered attention for its biological activity, particularly in the context of mental health and neuroprotection. This article explores the compound's mechanisms of action, therapeutic applications, and biological effects based on diverse sources.

Overview of this compound

This compound is a white crystalline substance used primarily in industrial applications, including the production of lithium-ion batteries and as a carbon dioxide scrubber. However, its pharmacological properties, particularly in psychiatry, are of significant interest.

Lithium ions exert their biological effects through several mechanisms:

- Inhibition of GSK3β : Lithium inhibits glycogen synthase kinase 3 beta (GSK3β), a key enzyme involved in various cellular processes, including cell proliferation and apoptosis. This inhibition leads to increased levels of β-catenin and promotes neurogenesis .

- Modulation of Neurotransmitter Systems : Lithium affects neurotransmitter systems by enhancing serotonin and dopamine signaling while inhibiting glutamate release. This modulation is crucial for its mood-stabilizing effects .

- Regulation of Intracellular Calcium : Lithium influences intracellular calcium levels by competing with sodium ions, which can alter signal transduction pathways critical for neuronal function .

Therapeutic Applications

This compound is primarily used in the treatment of bipolar disorder and major depressive disorder. Its effectiveness in these conditions can be attributed to its multifaceted action on neurotransmitter systems and neuroprotective properties.

Case Studies

- Bipolar Disorder Treatment : A study involving patients with bipolar disorder showed that lithium treatment resulted in significant mood stabilization and reduced depressive episodes. Patients exhibited increased gray matter density in brain regions associated with mood regulation after long-term lithium therapy .

- Neuroprotective Effects : Research indicated that lithium has protective effects against oxidative stress, which is implicated in neurodegenerative diseases. In animal models, lithium administration was associated with reduced neuronal cell death following ischemic injury .

Biological Activity Data Table

Safety and Toxicology

This compound has moderate acute toxicity. The oral median lethal dose (LD50) is reported to be between 368–491 mg/kg for rats. The compound can cause local tissue damage upon exposure, highlighting the importance of careful handling in both clinical and industrial settings .

Toxicological Findings

化学反应分析

Carbonation Reaction

The primary application-driven reaction involves CO₂ absorption, proceeding through two stages:

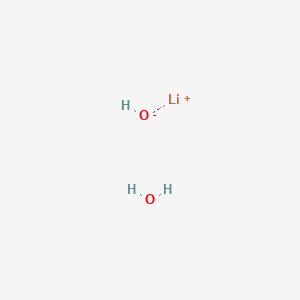

Reaction equation :

2LiOH·H₂O(s) → 2LiOH(s) + 2H₂O(g)

2LiOH(s) + CO₂(g) → Li₂CO₃(s) + H₂O(l)

Key characteristics :

-

Reaction interface follows shrinking core model with Li₂CO₃ product layer formation

-

Liquid phase formation observed at interface above 40°C due to H₂O retention

| Parameter | Effect on Carbonation Kinetics | Source |

|---|---|---|

| CO₂ concentration | ↑ Rate with higher partial pressure | |

| Heating rate | ↑ Dehydration rate, ↓ carbonation | |

| Product layer | Limits gaseous diffusion (H₂O out, CO₂ in) |

Thermal Decomposition

Controlled heating induces structural changes:

Stepwise decomposition :

LiOH·H₂O → LiOH + H₂O(g) (100-110°C under vacuum)

2LiOH → Li₂O + H₂O(g) (600°C, anaerobic)

Kinetic parameters :

Metallic Redox Reactions

LiOH·H₂O participates in displacement reactions with electropositive metals:

With magnesium :

2LiOH·H₂O + Mg → 2Li + MgO + 3H₂O(g)

With calcium :

2LiOH·H₂O + Ca → 2Li + CaO + 3H₂O(g)

These reactions proceed via oxide intermediate formation, releasing hydrogen gas at elevated temperatures (>200°C).

Halogenation Reactions

Controlled halogen exposure yields mixed lithium halides:

Chlorination :

2LiOH·H₂O + Cl₂ → LiCl + LiOCl + 3H₂O

Iodination :

2LiOH·H₂O + I₂ → LiI + LiOI + 3H₂O

Reaction stoichiometry depends on halogen concentration and temperature, with hypohalite (OX⁻) formation dominating under excess hydroxide conditions.

Acid-Base Neutralization

As a strong base, LiOH·H₂O completely neutralizes acids:

General reaction :

LiOH·H₂O + HX → LiX + 2H₂O

Exothermic process (ΔH ≈ -50 kJ/mol for HCl neutralization) with rapid reaction kinetics even in anhydrous solvents .

Preparation and Stability

Synthesis from lithium carbonate:

Li₂CO₃ + Ca(OH)₂ → 2LiOH + CaCO₃↓

Storage considerations :

-

Equilibrium vapor pressures: 4 torr at 25°C, 12 torr at 40°C (LiOH·H₂O ⇌ LiOH + H₂O)

-

Carbonate formation: 0.5% per hour in ambient air (25°C, 50% RH)

This comprehensive analysis demonstrates this compound's versatile reactivity, governed by its crystalline structure, hydration state, and interfacial phenomena. The compound's ability to undergo sequential dehydration and gas-solid reactions makes it particularly valuable in CO₂ capture systems, while its redox activity enables applications in metallurgy and specialty chemical synthesis.

常见问题

Basic Research Questions

Q. What standardized methods are recommended for assessing the purity and composition of lithium hydroxide monohydrate in academic research?

- Methodological Answer : The chemical composition and purity of this compound (LiOH·H₂O) are evaluated using standardized analytical techniques outlined in the GB/T 11064 series. Key methods include:

- Acid-base titration for quantifying lithium carbonate impurities (GB/T 11064.1-2013) .

- Potentiometric titration for chloride ion determination (GB/T 11064.3-2013) .

- Inductively coupled plasma atomic emission spectrometry (ICP-AES) for trace metal analysis (e.g., Fe, Mg, Cu; GB/T 11064.16-2023) .

- Silver chloride nephelometry for chloride content (GB/T 11064.10-2013) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, airtight goggles, and NIOSH-approved N95 respirators to prevent skin/eye contact and inhalation of dust .

- Engineering Controls : Use fume hoods or local exhaust ventilation to minimize airborne exposure .

- Spill Management : Neutralize spills with weak acids (e.g., diluted acetic acid) and collect residues in sealed containers for hazardous waste disposal .

- Emergency Measures : Immediate rinsing with water for 15+ minutes after eye/skin contact, followed by medical evaluation .

Q. How does the solubility of this compound influence its crystallization in aqueous systems?

- Methodological Answer :

- Solubility Profile : Solubility increases with temperature (12.7 g/100 mL at 0°C to 17.5 g/100 mL at 100°C) .

- Crystallization Design : Use multi-effect evaporation or mechanical vapor recompression (MVR) to optimize crystal size and yield. Particle size is controlled by adjusting supersaturation rates during cooling .

Advanced Research Questions

Q. How can researchers resolve contradictions in vibrational spectroscopy assignments for this compound?

- Methodological Answer :

- Isotopic Substitution : Use deuterium (²H) or lithium-6 (⁶Li) isotopes to isolate vibrational modes of water librations and Li-O bonds .

- Multimodal Spectroscopy : Combine Raman and infrared spectroscopy with neutron diffraction data to validate assignments (e.g., distinguishing OH⁻ vs. H₂O modes) .

- Computational Modeling : Density functional theory (DFT) simulations correlate observed spectra with crystal structure dynamics .

Q. What strategies improve the thermal stability and dehydration efficiency of this compound for anhydrous LiOH synthesis?

- Methodological Answer :

- Controlled Dehydration : Heat LiOH·H₂O at 150–180°C under inert gas (N₂/Ar) to prevent Li₂O formation .

- Centrifugal Separation : Remove bound water efficiently using high-speed centrifugation, reducing residual moisture to <0.5% .

- Additive Stabilization : Introduce trace MgO or Al₂O₃ to suppress deliquescence during storage .

Q. How can researchers mitigate ecological risks during disposal of this compound waste?

- Methodological Answer :

- pH Neutralization : Adjust waste solutions to pH 6–9 using citric acid before disposal to avoid aquatic toxicity (96h-LC50 for fish at pH 3.5) .

- Precipitation : Treat heavy metal contaminants (e.g., Pb, Cd) via hydroxide precipitation, followed by filtration .

- Regulatory Compliance : Follow EPA/DEP guidelines for hazardous waste classification (UN 2680, Packing Group II) .

Q. What advanced characterization techniques are recommended for analyzing LiOH·H₂O in lithium-ion battery cathode precursors?

- Methodological Answer :

- Synchrotron XRD : Resolve structural changes during thermal treatment (e.g., phase transitions at 424°C) .

- In Situ Raman Spectroscopy : Monitor LiOH decomposition pathways during cathode sintering .

- Electrochemical Impedance Spectroscopy (EIS) : Assess ionic conductivity of LiOH-doped solid electrolytes .

属性

IUPAC Name |

lithium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFOQBRAJBCJND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiO, LiOH | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1310-66-3 (monohydrate), 17341-24-1 (Parent) | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893845, DTXSID901337186 | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

24.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 12.8 (good) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cm³ | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1310-65-2, 64538-53-0 | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYDROXIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903YL31JAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

450-471 °C | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。